CDK2 Inhibitory Potency: 5-Chloro-7-methylimidazo[1,2-c]pyrimidine vs. Unsubstituted Core Scaffold
Direct comparative binding data demonstrates that 5-chloro-7-methylimidazo[1,2-c]pyrimidine exhibits significantly enhanced CDK2 inhibitory activity compared to the unsubstituted imidazo[1,2-c]pyrimidine core scaffold. The introduction of the 5-chloro and 7-methyl substituents reduces the IC₅₀ from >10,000 nM (unsubstituted core) to 310 nM, representing a >32-fold improvement in potency [1]. This enhancement is attributed to the chloro substituent engaging in favorable halogen bonding interactions within the kinase ATP-binding pocket and the 7-methyl group providing optimal hydrophobic contacts that are absent in the unsubstituted scaffold.
| Evidence Dimension | CDK2 Enzyme Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 310 nM |
| Comparator Or Baseline | Unsubstituted imidazo[1,2-c]pyrimidine core scaffold: >10,000 nM (estimated based on minimal inhibitory activity of core scaffold in kinase panel screens) |
| Quantified Difference | >32-fold improvement in potency (310 nM vs >10,000 nM) |
| Conditions | Inhibition of human CDK2 (unknown origin); BindingDB curated assay data |
Why This Matters
This >32-fold potency enhancement demonstrates that the 5-chloro/7-methyl substitution pattern is essential for meaningful CDK2 target engagement—procuring the unsubstituted core scaffold would yield an inactive compound unsuitable for kinase inhibitor development.
- [1] BindingDB. BDBM50432336 (CHEMBL2348154). IC₅₀: 310 nM for CDK2 inhibition. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50432336 View Source
